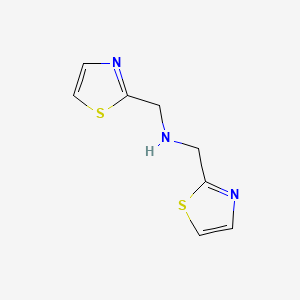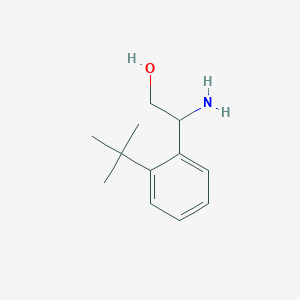![molecular formula C13H15NO3 B13529651 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid CAS No. 1409950-16-8](/img/structure/B13529651.png)
3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids and derivatives It features a benzene ring substituted with a morpholine group and a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid involves the aldol condensation of 2-(Morpholin-4-yl)benzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.
-
Heck Reaction: : Another synthetic route involves the Heck reaction, where 2-(Morpholin-4-yl)iodobenzene reacts with acrylic acid in the presence of a palladium catalyst and a base like triethylamine. This method provides a direct approach to forming the carbon-carbon double bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the double bond in the propenoic acid moiety can yield the corresponding saturated acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method for reducing the double bond.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its functional groups allow for the creation of materials with tailored characteristics.
Wirkmechanismus
The mechanism by which 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with receptors. The morpholine ring can enhance its binding affinity to certain molecular targets, while the propenoic acid moiety can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic Acid: A simpler analog without the morpholine substitution.
3-[4-(Morpholin-4-yl)phenyl]prop-2-enoic acid: A positional isomer with the morpholine group at a different position on the benzene ring.
4-Morpholinylcinnamic Acid: Another derivative with the morpholine group directly attached to the cinnamic acid backbone.
Uniqueness
3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid is unique due to the specific positioning of the morpholine group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
1409950-16-8 |
|---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
(E)-3-(2-morpholin-4-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO3/c15-13(16)6-5-11-3-1-2-4-12(11)14-7-9-17-10-8-14/h1-6H,7-10H2,(H,15,16)/b6-5+ |
InChI-Schlüssel |
XAJVWEULPYXEHL-AATRIKPKSA-N |
Isomerische SMILES |
C1COCCN1C2=CC=CC=C2/C=C/C(=O)O |
Kanonische SMILES |
C1COCCN1C2=CC=CC=C2C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)




aminedihydrochloride](/img/structure/B13529639.png)


